Levalbuterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Bronchodilation:

Levalbuterol is the single-enantiomer (mirror image) of the drug albuterol. Unlike albuterol, which is a mixture of two enantiomers (R-albuterol and S-albuterol), levalbuterol only contains the S-enantiomer. Research suggests that the S-enantiomer is the primary contributor to albuterol's bronchodilatory effect, while the R-enantiomer may have minimal or even opposing effects []. This has led scientists to investigate the specific mechanisms by which levalbuterol interacts with beta-2 adrenergic receptors in the airways, leading to relaxation of smooth muscle and improved airflow [].

Potential Advantages over Albuterol:

Some research explores whether levalbuterol offers advantages over racemic albuterol. Studies suggest that levalbuterol might have a faster onset of action and potentially fewer side effects compared to albuterol []. This is because levalbuterol lacks the potential side effects associated with the R-enantiomer of albuterol. However, more research is needed to definitively establish these potential benefits [].

Applications Beyond Bronchodilation:

Levalbuterol's ability to interact with beta-2 adrenergic receptors has sparked research into its potential applications beyond respiratory conditions. Some studies have investigated its effects on metabolism, exercise performance, and even skeletal muscle function [, ]. However, these areas are under active research, and the results are not yet conclusive.

Levalbuterol, also known as levosalbutamol, is a short-acting beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the (R)-enantiomer of salbutamol, which is a racemic mixture containing both (R)- and (S)-enantiomers. Levalbuterol has a higher binding affinity to beta-2 receptors compared to its counterpart, making it potentially more effective and safer for patients by minimizing side effects associated with beta-1 receptor activation in the heart .

The chemical structure of levalbuterol hydrochloride is represented by the empirical formula C13H21NO3•HCl, with a molecular weight of 275.8 g/mol. It appears as a white to off-white crystalline solid with a melting point around 187°C and is highly soluble in water .

Levalbuterol acts as a bronchodilator by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways []. This binding triggers a cascade of events that leads to relaxation of the bronchial smooth muscle, resulting in dilation of the airways and improved airflow []. Additionally, levalbuterol may inhibit the release of inflammatory mediators from mast cells, further contributing to its therapeutic effect in asthma [].

Levalbuterol is generally well-tolerated, but common side effects include tremor, nervousness, palpitations, and headache []. Overuse can lead to tolerance and loss of effectiveness. Levalbuterol can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting levalbuterol [].

Levalbuterol primarily functions through the activation of beta-2 adrenergic receptors located on airway smooth muscle. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cyclic AMP) levels. Elevated cyclic AMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation .

In addition to its bronchodilatory effects, levalbuterol also inhibits the release of pro-inflammatory mediators from mast cells, further contributing to its therapeutic effects in asthma management .

Levalbuterol exhibits significant biological activity as a bronchodilator. Its mechanism involves selective stimulation of beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle. Studies indicate that levalbuterol has approximately two-fold greater binding affinity than racemic albuterol and about 100-fold greater affinity than the (S)-enantiomer . This selectivity helps reduce cardiovascular side effects typically associated with non-selective beta agonists.

The pharmacokinetics of levalbuterol reveal an elimination half-life ranging from 3.3 to 4 hours, with renal excretion being the primary route for drug elimination .

Levalbuterol can be synthesized through various methods, often starting from salbutamol or its derivatives. One common approach involves the resolution of racemic salbutamol into its enantiomers using chiral chromatography or enzymatic methods. This process isolates the (R)-enantiomer, which is levalbuterol .

Another synthesis route may involve asymmetric synthesis techniques that directly produce levalbuterol from simpler precursors using chiral catalysts or reagents .

Levalbuterol is primarily utilized for:

- Asthma Management: It provides rapid relief from bronchospasm during acute asthma attacks.

- Chronic Obstructive Pulmonary Disease Treatment: It helps improve airflow in patients suffering from COPD.

- Pediatric Use: Levalbuterol is often preferred for children due to its favorable side effect profile compared to other bronchodilators .

It is available in various formulations including nebulizer solutions and metered-dose inhalers under trade names like Xopenex .

Levalbuterol may interact with other medications that affect cardiovascular function or those that also act on adrenergic receptors. Notable interactions include:

- Beta-blockers: These may antagonize the effects of levalbuterol.

- Monoamine oxidase inhibitors: Concurrent use can enhance cardiovascular effects.

- Diuretics: Levalbuterol may potentiate hypokalemia induced by certain diuretics .

Clinical studies have shown that while levalbuterol generally has fewer side effects than racemic albuterol, monitoring for potential interactions remains essential.

Levalbuterol's unique properties can be compared with several similar compounds:

| Compound | Type | Binding Affinity | Unique Features |

|---|---|---|---|

| Salbutamol | Racemic mixture | Moderate | Contains both (R)- and (S)-enantiomers |

| Formoterol | Long-acting beta agonist | High | Longer duration of action |

| Terbutaline | Short-acting beta agonist | Moderate | Used for both asthma and premature labor |

| Indacaterol | Long-acting beta agonist | Very high | Once-daily dosing; longer duration |

Levalbuterol stands out due to its higher selectivity for beta-2 receptors and reduced side effects related to cardiovascular stimulation compared to other compounds like salbutamol and terbutaline .

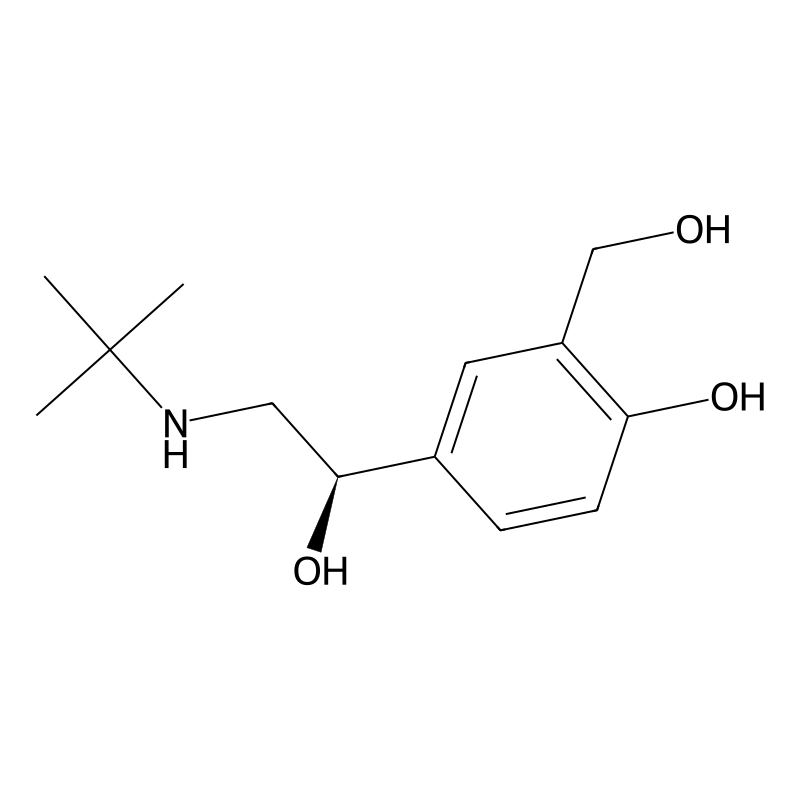

The chemical synthesis of levalbuterol is a multifaceted process that involves the generation of a single optically active enantiomer from a potentially racemic mixture. The process chemistry must be meticulously designed to maximize yield, enantiomeric excess, and scalability while minimizing impurities and process complexity. The molecular structure of levalbuterol, formally known as (R)-α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride, presents both opportunities and challenges for asymmetric synthesis due to the presence of a single stereocenter and functional groups amenable to selective transformations [1] [2].

Overview of Levalbuterol Structure and Stereochemistry

Levalbuterol is characterized by the presence of a chiral center at the carbon adjacent to the secondary alcohol group, which is essential for its biological activity. The absolute configuration of the active enantiomer is (R), distinguishing it from the (S)-enantiomer, which exhibits markedly reduced pharmacological activity [2]. The empirical formula of levalbuterol hydrochloride is C13H21NO3- HCl, and it is typically isolated as a white to off-white crystalline solid with a melting point suitable for standard purification techniques [1].

The synthetic challenge lies in the selective generation or isolation of the (R)-enantiomer, necessitating the use of asymmetric synthesis or chiral resolution methods. These approaches are further complicated by the need to control polymorphism, solvent interactions, and crystallization dynamics during process scale-up.

Asymmetric Synthesis Routes

The pursuit of enantiomerically pure levalbuterol has driven the development of both classical and contemporary asymmetric synthesis methodologies. These strategies can be broadly categorized into chiral resolution techniques and catalytic asymmetric reduction strategies, each with distinct advantages and limitations in terms of efficiency, scalability, and cost.

Chiral Resolution Techniques for Enantiomeric Purification

Chiral resolution remains a cornerstone methodology for the preparation of optically pure pharmaceuticals, particularly when direct asymmetric synthesis is infeasible or economically prohibitive. The classical approach involves the conversion of a racemic mixture into diastereomeric derivatives, which can then be separated based on differences in their physical properties [4].

Diastereomeric Salt Formation and Separation

One of the most widely adopted techniques for the chiral resolution of secondary amines and alcohols, such as those present in levalbuterol, is diastereomeric salt formation. In this process, a racemic mixture of levalbuterol is reacted with a chiral resolving agent, typically an optically pure acid or base, to form two diastereomeric salts. These salts exhibit distinct solubility profiles, allowing for their separation by selective crystallization or filtration [4]. After isolation, the desired enantiomer can be liberated from the salt by treatment with an appropriate acid or base, yielding optically pure levalbuterol.

The efficiency of this approach is highly dependent on the choice of resolving agent, solvent system, and crystallization conditions. For levalbuterol, resolving agents such as tartaric acid derivatives or camphorsulfonic acid have been employed to achieve high enantiomeric excess. The process is often optimized by screening multiple solvent systems to maximize yield and purity.

Chromatographic Chiral Resolution

Advancements in chromatographic techniques have enabled the direct separation of enantiomers using chiral stationary phases. High-performance liquid chromatography (HPLC) with chiral columns is particularly effective for the resolution of levalbuterol enantiomers, offering rapid and scalable purification [4]. The choice of chiral stationary phase, mobile phase composition, and operational parameters are critical determinants of resolution efficiency.

Data Table 1: Comparative Efficiency of Chiral Resolution Techniques

| Technique | Typical Enantiomeric Excess (%) | Yield (%) | Scalability | Process Complexity |

|---|---|---|---|---|

| Diastereomeric Salt Formation | 95–99 | 60–80 | Moderate | Moderate |

| Chromatographic Chiral Resolution | 98–100 | 70–90 | High | High |

These approaches are frequently integrated into the overall synthetic strategy, either as stand-alone methods or in combination with asymmetric synthesis to achieve the desired purity and yield.

Catalytic Asymmetric Reduction Strategies

Catalytic asymmetric reduction represents a modern and highly efficient approach to the synthesis of enantiomerically pure levalbuterol. This methodology leverages chiral catalysts to induce enantioselectivity during key reduction steps, such as the hydrogenation of prochiral ketones or imines.

Chiral Catalyst Design and Application

Recent innovations have focused on the use of chiral amphiphilic block copolymers as catalysts in the asymmetric synthesis of levalbuterol [3]. For example, the incorporation of chiral moieties such as quinine into the side chains of block copolymers has enabled the selective reduction of prochiral intermediates to yield the (R)-enantiomer with high enantiomeric excess. The reaction conditions, including temperature, solvent, and catalyst loading, are meticulously optimized to maximize selectivity and yield.

A representative synthetic route involves the nucleophilic substitution of a suitably protected benzyl intermediate, followed by catalytic asymmetric reduction using a chiral catalyst. The resulting product is then deprotected and purified to afford levalbuterol with high optical purity [3] [5].

Process Parameters and Optimization

The efficiency of catalytic asymmetric reduction is influenced by several factors, including the nature of the substrate, the structure of the chiral catalyst, and the reaction environment. Key parameters such as hydrogen pressure, temperature, and catalyst concentration are systematically varied to identify optimal conditions. The use of amphiphilic block copolymers has been shown to enhance catalyst solubility and substrate accessibility, further improving reaction outcomes [3].

Data Table 2: Catalytic Asymmetric Reduction Parameters for Levalbuterol Synthesis

| Parameter | Typical Value/Range | Impact on Outcome |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher loading increases rate |

| Temperature | 20–50°C | Lower temperature favors selectivity |

| Hydrogen Pressure | 1–5 atm | Higher pressure increases yield |

| Solvent | Dichloromethane, Toluene | Influences enantioselectivity |

The scalability of catalytic asymmetric reduction is a critical consideration for industrial production. The choice of catalyst and process conditions must balance cost, efficiency, and environmental impact.

Process Optimization and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial-scale production of levalbuterol introduces a host of challenges related to process optimization, solvent selection, and control of critical quality attributes. These factors are essential to ensure consistent product quality, regulatory compliance, and economic viability.

Solvent Selection for Polymorph Control

Polymorphism, the ability of a compound to crystallize in multiple forms, can significantly impact the physical and chemical properties of levalbuterol, including its solubility, stability, and bioavailability. The selection of solvents during crystallization is a key determinant of the polymorphic form obtained.

Solvent Screening and Crystallization Dynamics

A systematic solvent screening process is employed to identify solvent systems that promote the formation of the desired polymorph. Parameters such as solvent polarity, boiling point, and miscibility are evaluated to optimize crystallization conditions. The use of mixed solvent systems or antisolvent addition is often explored to enhance control over nucleation and crystal growth.

For levalbuterol, solvents such as dichloromethane, ethanol, and isopropanol have been investigated for their ability to influence polymorph formation [3] [5]. The crystallization temperature, rate of solvent evaporation, and seeding techniques are also critical variables that affect the final crystal form.

Data Table 3: Solvent Effects on Levalbuterol Polymorphism

| Solvent System | Observed Polymorph | Crystal Habit | Solubility (mg/mL) |

|---|---|---|---|

| Dichloromethane | Form I | Prismatic | 12.5 |

| Ethanol | Form II | Needle-like | 8.7 |

| Isopropanol | Form I/II (mixed) | Plate | 10.2 |

The selection of an appropriate solvent system is further guided by considerations of safety, environmental impact, and regulatory acceptability.

Critical Quality Attributes in Final Crystallization

The final crystallization step is pivotal in defining the critical quality attributes of levalbuterol, including purity, particle size distribution, and residual solvent content. These attributes directly influence the downstream processing, formulation, and stability of the final product.

Purity and Enantiomeric Excess

The purity and enantiomeric excess of levalbuterol are routinely assessed using chiral HPLC, polarimetry, and spectroscopic methods. Stringent specifications are established to ensure that the final product meets regulatory and therapeutic standards. The crystallization process is optimized to minimize the inclusion of impurities and to maximize the recovery of the desired enantiomer.

Particle Size and Morphology

Particle size and morphology are controlled through the adjustment of crystallization parameters such as cooling rate, agitation, and seeding. These factors influence the filterability, drying characteristics, and downstream processing of levalbuterol. The use of in-line particle size analyzers and automated crystallization platforms has enhanced the ability to monitor and control these attributes in real time.

Data Table 4: Critical Quality Attributes in Levalbuterol Crystallization

| Attribute | Specification Range | Analytical Method | Impact on Product Quality |

|---|---|---|---|

| Enantiomeric Excess | >99% | Chiral HPLC | Therapeutic efficacy |

| Residual Solvent | <0.5% | GC-MS | Safety, regulatory compliance |

| Particle Size (D50) | 50–150 µm | Laser diffraction | Processability, dissolution |

| Polymorphic Purity | >98% Form I | X-ray diffraction | Stability, bioavailability |

The integration of process analytical technology and quality by design principles has facilitated the robust control of these critical quality attributes during scale-up and commercial manufacture.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

excreted into the urine.

Metabolism Metabolites

Wikipedia

Lugduname

Biological Half Life

Use Classification

Dates

Sciencedirect

Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology